molecular formula C8H8F2OS B6304193 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene CAS No. 2056110-40-6

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene

Cat. No.: B6304193
CAS No.: 2056110-40-6
M. Wt: 190.21 g/mol
InChI Key: KQKZXMBTXCUCOF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorobenzene.

    Methylsulfanylation: The methylsulfanyl group is introduced via a thiolation reaction using a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.

    Catalysts: Utilizing efficient catalysts to accelerate the reaction rates.

    Purification: Employing purification techniques like distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are influenced by the compound’s presence, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1-(methylsulfanyl)benzene
  • 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
  • 2,6-Difluoro-4-methoxybenzenesulfonamide

Uniqueness

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZXMBTXCUCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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